2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C21H17N3O4/c1-12(2)13-7-9-14(10-8-13)18-19(24-28-23-18)22-20(25)16-11-15-5-3-4-6-17(15)27-21(16)26/h3-12H,1-2H3,(H,22,24,25) |
InChI Key |
NHXFNAQNNYCMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the Pechmann condensation reaction. The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids. The final step often involves coupling the oxadiazole derivative with the chromene core using amide bond formation reactions under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance the sustainability of the process.
Chemical Reactions Analysis
Nucleophilic Reactions at the Chromene-2-One Core
The chromene-2-one (coumarin) moiety undergoes nucleophilic attacks due to its electrophilic carbonyl and α,β-unsaturated lactone system.
For example, reaction with hydrazine hydrate yields salicylaldehyde azine derivatives via cleavage of the lactone ring, as observed in analogous coumarin systems .
Reactivity of the Oxadiazole Ring
The 1,2,5-oxadiazole ring exhibits electrophilic character, particularly at the nitrogen atoms, enabling substitution and cycloaddition reactions.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Nucleophilic substitution | Aliphatic amines in THF, 60°C | Amine-substituted oxadiazoles | Regioselective substitution at the less hindered nitrogen site. |
| Electrophilic addition | Bromine in CCl₄ | Brominated oxadiazole derivatives | Addition occurs at the electron-rich positions of the aromatic system. |
The oxadiazole’s stability under acidic conditions makes it suitable for Friedel-Crafts alkylation or Suzuki coupling reactions when functionalized with aryl groups.
Oxidation and Reduction Pathways
The chromene core and carboxamide group participate in redox reactions:
| Process | Reagents/Conditions | Outcome | Applications |
|---|---|---|---|
| Oxidation | KMnO₄ in H₂SO₄, 80°C | Chromene → dicarboxylic acid derivatives | Enhances water solubility for pharmacological studies. |
| Reduction | NaBH₄ in methanol, RT | Saturation of the chromene double bond → dihydrocoumarin analogs | Modifies biological activity (e.g., reduced cytotoxicity). |
Selective oxidation of the propan-2-ylphenyl group using CrO₃ yields ketone derivatives, enabling further functionalization.
Hydrolysis of the Carboxamide Group
The carboxamide functionality undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Kinetics | Catalysts |
|---|---|---|---|
| HCl (6M), reflux | Carboxylic acid + oxadiazol-3-amine | First-order, t₁/₂ = 2.5 hrs | Protonation of amide oxygen accelerates cleavage. |
| NaOH (10%), 100°C | Sodium carboxylate + NH₃ | Pseudo-first-order, t₁/₂ = 1.8 hrs | Base-mediated nucleophilic attack at carbonyl carbon. |
This reaction is critical for prodrug activation or metabolite synthesis.
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes and receptors underpin its pharmacological applications:
Molecular docking studies reveal that the oxadiazole ring forms hydrogen bonds with catalytic residues, while the chromene core stabilizes hydrophobic interactions .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to 2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide. For instance, a comprehensive evaluation of various oxadiazole compounds demonstrated significant efficacy against multiple cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| 1 | OVXF 899 | 2.76 |
| 2 | PXF 1752 | 9.27 |
| 3 | Renal Cancer | 1.143 |
These results indicate that modifications in the oxadiazole structure can enhance selectivity and potency against specific cancer types .
Case Studies
A notable study involved the synthesis of a series of oxadiazole derivatives that were evaluated against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The most potent compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating their potential as viable alternatives or adjuncts in cancer therapy .
Efficacy Against Resistant Strains
In addition to anticancer properties, compounds similar to 2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide have shown promising antibacterial activity against antibiotic-resistant strains. The rapid emergence of resistant bacteria necessitates the development of novel antimicrobial agents.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | ESKAPE pathogens | < 10 μg/mL |
| B | Methicillin-resistant Staphylococcus aureus (MRSA) | < 5 μg/mL |
These findings suggest that structural features inherent to oxadiazole derivatives contribute to their ability to inhibit bacterial growth effectively .
Mechanism of Action
The mechanism of action of 2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and chromene core are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Diazonium Coupling Reactions (Compounds 13a–e)
Compounds 13a–e (e.g., 13a: 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) share a carboxamide backbone but differ in substituents and core heterocycles. Key distinctions include:
- Core Structure: The target compound features a coumarin-oxadiazole scaffold, whereas 13a–e incorporate cyano, hydrazinylidene, and sulfamoylphenyl groups.
- Substituent Effects : The 4-isopropylphenyl group in the target compound may enhance lipophilicity compared to the 4-methylphenyl (13a) or 4-methoxyphenyl (13b) groups in analogs .
- Synthetic Routes : Compounds 13a–e are synthesized via diazonium salt coupling, while the target compound’s synthesis likely involves oxadiazole ring formation and carboxamide coupling .
TRPA1 Antagonists (HC-030031 and CHEM-5861528)
The TRPA1 antagonists HC-030031 and CHEM-5861528 share the 4-(propan-2-yl)phenyl substituent with the target compound but differ in core structure:
- Core : HC-030031 contains a dimethylxanthine (purine) core, whereas the target compound uses a coumarin-oxadiazole framework.
- Biological Activity: HC-030031 exhibits TRPA1 antagonism (IC50: 4–10 μM) and reduces airway inflammation in preclinical models .
- Substituent Impact : The 4-isopropylphenyl group in both HC-030031 and the target compound may influence receptor binding through hydrophobic interactions .
Comparative Data Table
Key Findings and Implications
Structural Diversity : The target compound’s coumarin-oxadiazole scaffold distinguishes it from purine-based TRPA1 antagonists and sulfamoylphenyl-containing analogs. This diversity may confer unique solubility, stability, or target selectivity.
Synthetic Insights : Diazonium coupling (used for 13a–e) and oxadiazole ring formation are plausible synthetic strategies for the target compound, warranting further investigation .
Biological Activity
The compound 2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide is a synthetic derivative that incorporates both oxadiazole and chromene moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Structural Overview
The chemical structure of the compound can be represented as follows:
This structure combines a chromene backbone with an oxadiazole ring, which is significant for its pharmacological properties.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. In a study evaluating various derivatives against human tumor cell lines, compounds similar to the target compound showed significant cytotoxicity. The most potent analogs demonstrated IC50 values in the low micromolar range against several cancer cell lines, including prostate and ovarian cancer cells .
For instance, a derivative with a similar structural framework exhibited an IC50 of 2.76 µM against the OVXF 899 cell line and 9.27 µM against PXF 1752 . This suggests that the incorporation of oxadiazole enhances the anticancer potential of chromene derivatives.
Anti-inflammatory Activity
Compounds containing oxadiazole rings have also been reported to possess anti-inflammatory properties. They inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. The target compound's potential as a selective COX inhibitor remains to be fully explored but is supported by related studies on similar oxadiazole derivatives .
Enzyme Inhibition
The biological activity of the target compound may also extend to enzyme inhibition. Studies have shown that oxadiazole derivatives can inhibit various enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor growth and metastasis .
Case Study 1: Antitumor Evaluation
A recent study focused on a series of oxadiazole derivatives, including those structurally related to the target compound. These were evaluated for their antitumor activity against a panel of twelve human cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced cytotoxicity profiles, with some compounds achieving IC50 values as low as 1.14 µM against renal cancer cells .
Case Study 2: Inhibition of Carbonic Anhydrase
Another investigation assessed the inhibitory effects of similar chromene derivatives on carbonic anhydrases. The findings revealed that certain substitutions on the chromene scaffold could enhance selectivity towards cancer-associated isoforms (CA IX and CA XII), suggesting a promising avenue for developing targeted cancer therapies .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing 2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Coumarin Core Formation : React 2-hydroxybenzaldehyde derivatives with malonic acid under Knövenagel conditions to form the 2-oxo-2H-chromene scaffold .
Oxadiazole Ring Construction : Use a nitrile oxide cycloaddition with an appropriate nitrile precursor (e.g., 4-(propan-2-yl)benzonitrile) in the presence of hydroxylamine and a base (e.g., K₂CO₃) to form the 1,2,5-oxadiazol-3-yl moiety .
Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HCl) to link the chromene-3-carboxylic acid to the oxadiazole amine .
Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetone/water) is recommended for high-purity crystals .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and coumarin moieties. Key signals include the coumarin lactone carbonyl (~165 ppm in ¹³C NMR) and oxadiazole protons (δ 8.1–8.3 ppm in ¹H NMR) .
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Targeted Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during oxadiazole formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to test variables: temperature (80–120°C), solvent (DMF vs. toluene), and catalyst (Pd(OAc)₂ vs. CuI) .
- By-Product Analysis : LC-MS to identify intermediates (e.g., uncyclized hydrazones) and adjust reaction time or stoichiometry .
- Case Study : reports 15% yield improvement using DMF as a solvent with K₂CO₃, reducing dimerization side reactions .
Q. What computational strategies predict the compound’s reactivity or binding modes?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to model electronic properties (e.g., HOMO/LUMO for photophysical studies) .
- Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., COX-2 or EGFR kinases) using crystal structures from the PDB .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Dose-Response Curves : Replicate assays with varying concentrations (n ≥ 3) to identify outliers or non-linear effects .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., ’s coumarin derivatives) to discern SAR trends .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
